1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
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Description
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a urea moiety with an imidazole ring, which is known for its diverse pharmacological properties. This article reviews the available literature on its biological activity, including therapeutic potentials, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its imidazole and urea components. Compounds containing imidazole are known for a wide range of biological activities including:
- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.
- Antitumor Activity : Potential effects on various cancer cell lines.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound can be attributed to its structural features:
- Imidazole Ring Interaction : The imidazole moiety can interact with various biological targets, including enzymes and receptors, influencing cellular pathways.
- Urea Moiety Functionality : The urea group enhances solubility and bioavailability, allowing for better interaction with target sites in biological systems.
Case Studies
Several studies have been conducted to assess the efficacy of compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of imidazole derivatives against common pathogens. The results indicated that derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Case Study 2: Antitumor Activity
Research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of the imidazole ring in inducing apoptosis .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-11-6-10-17(19(18)28-2)24-21(26)23-12-7-14-25-15-13-22-20(25)16-8-4-3-5-9-16/h3-6,8-11,13,15H,7,12,14H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZDCJUHJUXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.